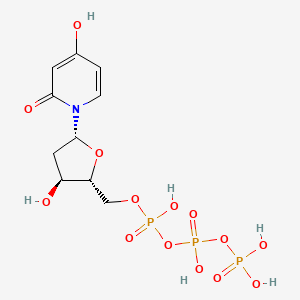

3-Deaza-2'-deoxyuridine-5'-triphosphate

Description

Properties

Molecular Formula |

C10H16NO14P3 |

|---|---|

Molecular Weight |

467.15 g/mol |

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16NO14P3/c12-6-1-2-11(9(14)3-6)10-4-7(13)8(23-10)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,7-8,10,12-13H,4-5H2,(H,18,19)(H,20,21)(H2,15,16,17)/t7-,8+,10+/m0/s1 |

InChI Key |

AVIVVUIDISJCII-QXFUBDJGSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Enzymatic Interactions and Incorporation Mechanisms of 3 Deaza 2 Deoxyuridine 5 Triphosphate Analogues

Substrate Properties with DNA Polymerases

The acceptance of a modified nucleotide by a DNA polymerase is not guaranteed and depends on the enzyme's structural and catalytic properties. The replacement of the nitrogen atom at the 3-position of the pyrimidine (B1678525) ring with a carbon-hydrogen group alters the electronic and hydrogen-bonding characteristics of the nucleobase, posing a challenge for the polymerase active site.

The ability of DNA polymerases to incorporate 3-deaza-deoxyribonucleoside triphosphates varies significantly among different polymerase families. Studies have shown that Family B polymerases, such as Vent(exo-) and KOD(exo-), often exhibit broader substrate specificities for modified nucleotides compared to Family A polymerases like Taq DNA polymerase. nih.gov This tolerance allows them to accept a wider range of modifications at the nucleobase. nih.gov

For instance, Vent(exo-) DNA polymerase has been found to be more effective in synthesizing modified DNA compared to its counterpart containing a 3',5' exonuclease (proofreading) activity. nih.gov The proofreading domain can hinder the incorporation of analogues by excising the modified nucleotide after insertion. tandfonline.com Consequently, polymerases lacking this proofreading activity are often preferred for the synthesis of DNA containing modified bases. tandfonline.com The efficiency of incorporation is dependent not only on the polymerase but also on the specific 3-deaza-analogue and the surrounding sequence context.

| Polymerase Family | Example Polymerase | General Acceptance of Modified dNTPs | Reference |

| Family A | Taq DNA polymerase | More restricted | nih.gov |

| Family B | Vent(exo-) DNA polymerase | Broader specificity | nih.gov |

| Family B | KOD(exo-) DNA polymerase | Broader specificity | nih.govnih.gov |

| Family B | Phi29 DNA polymerase | High processivity, accepts some modifications | nih.gov |

Pre-steady-state kinetic analysis provides quantitative insights into the specific steps of nucleotide incorporation, including the initial binding of the nucleotide and the chemical step of phosphodiester bond formation. nih.govnih.gov These studies measure the maximum rate of incorporation (kpol) and the nucleotide's dissociation constant (KD), which reflects its binding affinity to the polymerase-DNA complex. nih.govresearchgate.net

For many modified nucleotides, including 3-deaza-analogues, the rate of incorporation (kpol) is typically reduced compared to their natural counterparts. nih.gov For example, kinetic studies on thymidine (B127349) analogs with Therminator™ DNA polymerase showed that modifications can slow the kpol by 5- to 7-fold relative to the natural nucleotide. nih.gov The removal of the N3 atom from purine (B94841) analogues has been shown to significantly decrease the fidelity of human DNA polymerase α, which is reflected in the kinetic parameters. nih.gov This reduction in efficiency is often attributed to suboptimal positioning within the enzyme's active site, which affects the catalytic step. Despite a slower incorporation rate, the binding affinity (KD) may not be as significantly affected, indicating that the initial recognition and binding are less perturbed than the catalysis itself.

| Nucleotide | Polymerase | kpol (s⁻¹) | KD (µM) | Catalytic Efficiency (kpol/KD) | Reference |

| dCTP (Natural) | Vent(exo-) | 65 | 74 | 0.88 | researchgate.net |

| HOMedUTP | Therminator | ~250 | ~10 | ~25 | nih.gov |

| dU.V (Modified Analogue) | Therminator | 37 ± 6 | ~15 | ~2.5 | nih.gov |

| dU.VI (Modified Analogue) | Therminator | 36 ± 7 | ~20 | ~1.8 | nih.gov |

Note: Data for dU.V and dU.VI are representative of modified uracil (B121893) analogues and illustrate the typical kinetic impact of such modifications.

When functional groups are attached to the 3-deaza-nucleobase, the linker's chemical nature, length, and flexibility become critical determinants of polymerase acceptance. nih.govacs.org Modifications are typically introduced at positions that protrude into the major groove of the DNA double helix, such as the C5 position of pyrimidines and the C7 position of 7-deazapurines, to minimize interference with the polymerase active site. acs.orgseela.net

Bulky or rigid linkers can sterically hinder the nucleotide's entry into the active site or prevent the enzyme from adopting the catalytically competent "closed" conformation. Conversely, flexible linkers can allow an attached moiety to be positioned away from the active site, facilitating incorporation. nih.gov The chemical properties of the linker, such as its hydrophobicity and charge, can also influence interactions with amino acid residues within the polymerase, either promoting or inhibiting the incorporation process. acs.org For example, positively charged amino acids like arginine and lysine (B10760008) near the active site can interact favorably with certain modifications, potentially stabilizing conformations that improve substrate properties. acs.org

Base-Pairing Fidelity and Specificity during Enzymatic Synthesis

The ultimate utility of a nucleobase analogue depends on its ability to be incorporated at the correct position and to function as a template for subsequent replication rounds. The absence of the N3 atom in 3-deaza-uridine alters its hydrogen-bonding potential and can affect both the stability of the resulting duplex and the fidelity of the polymerase.

After incorporation, a 3-deaza-uridine residue must form a stable base pair with its complementary partner, adenine (B156593). The primary hydrogen bonds in a standard U-A base pair involve the hydrogen at N3 of uracil and the N1 of adenine, as well as the O2 of uracil and the amino group at C6 of adenine. The replacement of N3 with a C-H group in 3-deaza-uridine eliminates one of these canonical hydrogen bonds.

This modification typically leads to a destabilization of the DNA duplex. nih.gov Thermodynamic analyses, often measured by the change in melting temperature (ΔTm), show that duplexes containing 3-deaza-purine analogues are less stable than their unmodified counterparts. nih.gov For example, the incorporation of a single 3-deazaguanine or 3-deazaadenine into an RNA duplex resulted in a Tm decrease of 3.9°C and 2.9°C, respectively. nih.gov This destabilization is a direct consequence of the altered hydrogen-bonding pattern and electronic properties of the modified base, which can also affect the local DNA structure and hydration. nih.gov

| Modification in Duplex | Change in Melting Temperature (ΔTm) | Implication | Reference |

| Single 3-deazaguanine (c³G) in RNA | -3.9 °C | Destabilizing | nih.gov |

| Single 3-deazaadenine (c³A) in RNA | -2.9 °C | Destabilizing | nih.gov |

| Thymine (B56734) to Uracil (T → dU) | Slight decrease | Minor destabilization | oup.com |

A critical aspect of polymerase function is its fidelity—the ability to select the correct nucleotide for incorporation. nih.gov The modification of a nucleobase can compromise this fidelity, leading to non-canonical base pairing or misincorporation. wikimedia.orgwikipedia.org The removal of the N3 atom from purine nucleosides has been demonstrated to significantly lower the fidelity of DNA polymerase α, increasing the likelihood of mispairing. nih.gov

Interactions with Nucleotide Metabolizing Enzymes

The biological activity of 3-deazauridine (B583639), a structural analogue of uridine (B1682114), is contingent upon its intracellular phosphorylation to its mono-, di-, and triphosphate forms. These phosphorylated derivatives are the active molecules that interact with and inhibit key enzymes involved in nucleotide metabolism.

Impact on Pyrimidine Nucleotide Biosynthesis Pathways

The de novo synthesis of pyrimidine nucleotides is a fundamental cellular process that provides the necessary building blocks for DNA and RNA synthesis. A critical step in this pathway is the conversion of uridine triphosphate (UTP) to cytidine (B196190) triphosphate (CTP), a reaction catalyzed by the enzyme CTP synthetase. wikipedia.org

Research has demonstrated that 3-deazauridine-5'-triphosphate (deazaUTP) acts as a potent inhibitor of CTP synthetase. nih.govnih.gov This inhibition is competitive with respect to UTP, meaning that the analogue vies for the same active site on the enzyme as the natural substrate. nih.gov By blocking this enzymatic step, 3-deazauridine and its phosphorylated derivatives effectively curtail the de novo synthesis of CTP. nih.gov This primary metabolic effect leads to a marked decrease in the intracellular pools of CTP, as well as its downstream products, including deoxycytidine triphosphate (dCTP). nih.gov

The inhibition of CTP synthetase by 3-deazauridine-5'-triphosphate is a cornerstone of its biological activity. The consequences of this inhibition are a significant reduction in the availability of cytidine nucleotides essential for nucleic acid synthesis.

| Analogue | Target Enzyme | Mechanism of Action | Effect on Nucleotide Pools |

|---|---|---|---|

| 3-Deazauridine-5'-triphosphate | CTP Synthetase | Competitive inhibition with respect to UTP | Decreased CTP and dCTP |

Modulation of Deoxycytidine Triphosphate Levels by Related 3-Deazauridine Nucleosides

The treatment of cells with 3-deazauridine leads to a notable decrease in the intracellular concentrations of deoxycytidine triphosphate (dCTP). nih.gov This modulation of dCTP levels stems from a dual mechanism of action exerted by the phosphorylated metabolites of 3-deazauridine.

The primary cause for the reduction in dCTP is the aforementioned inhibition of CTP synthetase by 3-deazauridine-5'-triphosphate. nih.gov With less CTP being synthesized, the substrate pool for the subsequent conversion to dCTP is significantly diminished.

A secondary, yet important, mechanism involves the inhibition of ribonucleotide reductase by 3-deazauridine-5'-diphosphate. nih.gov Ribonucleotide reductase is the enzyme responsible for the conversion of ribonucleoside diphosphates (like CDP) to their corresponding deoxyribonucleoside diphosphates (dCDP), which are then phosphorylated to form dNTPs for DNA synthesis. nih.gov By inhibiting this enzyme, 3-deazauridine-5'-diphosphate further restricts the production of dCTP. nih.gov

The collective impact of inhibiting both CTP synthetase and ribonucleotide reductase results in a significant depletion of the intracellular dCTP pool. This reduction in a crucial precursor for DNA synthesis is a key factor in the biological effects of 3-deazauridine nucleosides.

| 3-Deazauridine Metabolite | Enzyme Inhibited | Consequence |

|---|---|---|

| 3-Deazauridine-5'-triphosphate | CTP Synthetase | Reduced synthesis of CTP, the precursor for dCTP |

| 3-Deazauridine-5'-diphosphate | Ribonucleotide Reductase | Inhibited conversion of CDP to dCDP |

Molecular Basis of Interaction: Structural Biology and Mechanistic Studies of 3 Deaza 2 Deoxyuridine 5 Triphosphate Analogues

Structural Analysis of Polymerase-Modified Nucleotide Complexes

The precise recognition and incorporation of nucleotides by DNA polymerases are fundamental to genetic integrity. Structural studies, primarily through X-ray crystallography, have provided critical insights into how these enzymes accommodate modified nucleotides. While a crystal structure for a polymerase complexed specifically with 3-deaza-2'-deoxyuridine-5'-triphosphate (B1145008) is not extensively detailed in the literature, analysis of related deaza-analogues and other modified nucleotides reveals the principles governing these interactions.

DNA polymerases make extensive contacts with the incoming nucleotide and the template strand, particularly in the minor groove of the nascent base pair. rcsb.org The enzyme's active site forms a pocket with tight steric complementarity that favors the geometry of a correct Watson-Crick base pair. rcsb.org Studies using analogues like 3-deazaguanine have been employed to probe the functional importance of hydrogen bond acceptors in the DNA minor groove. nih.gov For instance, the elimination of the N3 nitrogen, a hydrogen bond acceptor, in a template strand was found to cause a significant 170-fold decrease in the insertion efficiency by the Klenow fragment of DNA polymerase I. nih.gov This highlights the critical role of specific hydrogen bonding interactions between the polymerase and the minor groove of the incipient base pair for efficient catalysis.

The ability of polymerases to process nucleotides with bulky modifications at the C5 position of pyrimidines or the C7 position of 7-deazapurines demonstrates a surprising degree of flexibility. acs.org Crystal structures of KlenTaq DNA polymerase with such modified nucleotides show that the modifications can extend outside the protein through channels, avoiding steric clashes within the active site. acs.orgplos.org These findings suggest that while modifications in the major groove can be well-tolerated, alterations in the minor groove, such as the 3-deaza modification, have a more direct and often detrimental impact on polymerase recognition and efficiency due to the disruption of crucial enzyme-DNA contacts. nih.govacs.org

Conformational Dynamics of 3-Deaza-Nucleotides within Nucleic Acid Structures

The introduction of a 3-deaza modification into a nucleic acid duplex can significantly alter its local structure and dynamic properties. The replacement of the N3 atom with a C-H group removes a key site for hydrogen bonding and alters the electronic properties of the nucleobase, which in turn affects the stability and conformation of the helix. nih.govnih.gov

Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Modified Nucleic Acids

The stability of the DNA double helix is maintained by a combination of hydrogen bonds between complementary bases and π-π stacking interactions between adjacent base pairs. nih.gov The 3-deaza modification directly impacts the former and can indirectly influence the latter.

Hydrogen Bonding: The primary effect of a 3-deaza modification is the removal of the N3 atom, a hydrogen bond acceptor. nih.govacs.org In a standard Uridine-Adenine (or Thymine-Adenine) base pair, the N3 atom does not form a Watson-Crick hydrogen bond. However, its presence is crucial for the acid-base properties of the nucleobase and for mediating interactions with the surrounding solvent and proteins. acs.orgnih.gov X-ray crystallography has shown that in a natural double helix, a characteristic water molecule is typically hydrogen-bonded to the purine (B94841) N3 atom in the minor groove. nih.govnih.govresearchgate.net In a 3-deazapurine-modified RNA helix, this ordered water molecule is absent, leading to a disrupted local hydration pattern. nih.govnih.govresearchgate.net This loss of a stabilizing interaction with the solvent network provides a clear rationale for the observed reduction in base pairing strength and thermodynamic stability. nih.govnih.gov

π-π Stacking: Stacking interactions are governed by London dispersion forces and electrostatic interactions between the aromatic faces of adjacent base pairs. nih.gov These interactions are sensitive to the geometry of the helix, including parameters like twist, roll, and slide. rsc.org While the 3-deaza modification does not directly alter the aromatic face of the base, the resulting conformational changes can affect stacking energy. Quantum chemical calculations have demonstrated that the stacking arrangement between consecutive bases can enhance their hydrogen bonding ability through electrostatic effects. nih.govnih.gov Conversely, a perturbation in hydrogen bonding and local hydration, as caused by a 3-deaza modification, can lead to changes in helical parameters, which would in turn modulate the efficiency of π-π stacking. The observed decrease in thermodynamic stability for deaza-modified nucleic acids is likely a combined result of disrupted hydrogen bonding, altered minor groove hydration, and consequently suboptimal stacking arrangements. nih.gov

| Interaction Type | Effect of 3-Deaza Modification | Consequence |

| Hydrogen Bonding | Removal of N3 atom as a potential H-bond acceptor. | Disrupts the local hydration network in the minor groove. |

| π-π Stacking | Indirectly affected by changes in helical conformation. | Potential for less favorable stacking geometry, contributing to duplex destabilization. |

| Thermodynamic Stability | Decreased. | More dynamic base-pairing ("breathing") and lower melting temperature. |

This table summarizes the principal effects of 3-deaza modification on key intermolecular interactions within a nucleic acid duplex.

Computational and Molecular Modeling Approaches to Predict Interactions

Computational chemistry and molecular modeling provide powerful tools for investigating the effects of nucleobase modifications at an atomic level. These methods complement experimental data by offering detailed insights into the energetics and dynamics that are often difficult to capture in the laboratory.

Quantum Mechanical (QM) Studies: Ab initio quantum mechanical methods are used to study the intrinsic properties of molecules. For deaza-modified nucleobases, the B3LYP density functional method has been employed to estimate pKa values. acs.orgnih.gov The pKa values of hydrogen bond donors and acceptors are critical as they directly influence hydrogen-bonding strength and, consequently, the stability of nucleotide pairs. acs.orgnih.gov Such calculations have shown that deaza modifications can significantly alter the acid-base properties of a nucleobase, providing a theoretical basis for the experimentally observed destabilizing effects on base pairing. acs.org

| Computational Method | Application to 3-Deaza-Nucleotides | Key Insights Provided |

| Quantum Mechanics (e.g., B3LYP) | Calculation of pKa values. | Predicts changes in acid-base properties and hydrogen bonding strength. acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of conformational dynamics in solution. | Reveals effects on helical parameters, flexibility, and solvent/ion interactions. nih.govresearchgate.net |

This table outlines the primary computational methods used to study the impact of 3-deaza modifications and the insights they provide.

Applications of 3 Deaza 2 Deoxyuridine 5 Triphosphate Analogues in Academic Research

Engineering of Modified Nucleic Acids for Functional Studies

The ability to introduce specific modifications into DNA is crucial for a wide range of functional studies. Analogues of 3-Deaza-2'-deoxyuridine-5'-triphosphate (B1145008) serve as versatile building blocks for creating engineered nucleic acids with tailored properties.

The enzymatic incorporation of modified nucleotides is a powerful method for generating DNA with site-specific alterations. DNA polymerases can recognize and incorporate this compound analogues into a growing DNA strand during primer extension or polymerase chain reaction (PCR). This process allows for the precise placement of the modified nucleotide at any desired position within an oligonucleotide or a longer DNA molecule. nih.govdntb.gov.uagoogle.com

The efficiency of incorporation can vary depending on the specific analogue and the DNA polymerase used. However, studies have shown that many polymerases can accommodate these modified substrates, enabling the synthesis of DNA strands containing single or multiple 3-deazauridine (B583639) residues. nih.gov This enzymatic approach offers a flexible and efficient alternative to traditional chemical synthesis for producing site-specifically modified DNA. nih.govglenresearch.com

The key advantage of this method is the ability to generate long, modified DNA molecules that would be difficult to produce through chemical synthesis alone. This opens up possibilities for studying the effects of specific base modifications on DNA structure, protein-DNA interactions, and enzymatic processes in a more biologically relevant context.

The introduction of 3-deazauridine analogues into DNA can impart novel functionalities for a variety of bioanalytical and chemical biology applications. acs.org By attaching functional groups to the 3-deaza-2'-deoxyuridine triphosphate, it is possible to create DNA probes with specific properties for detection, imaging, and manipulation of biological systems.

For example, the modified base can serve as a handle for the attachment of biotin (B1667282) for affinity purification, or cross-linking agents to study DNA-protein interactions. acs.org The ability to enzymatically incorporate these functionalized nucleotides provides a straightforward method for creating DNA constructs with desired properties for applications in diagnostics and as research tools. uochb.cz

Development of Fluorescent and Electrochemical Probes for Nucleic Acid Analysis

Analogues of this compound are particularly useful in the development of probes for nucleic acid analysis due to their unique electronic properties. These properties can be exploited to create both fluorescent and electrochemical reporters.

Researchers have successfully designed and synthesized environmentally sensitive fluorescent nucleosides based on the 3-deazapurine skeleton. nih.govresearchgate.netrsc.org These fluorescent analogues are designed to have photophysical properties that are sensitive to their local microenvironment. nih.gov For instance, a C3-naphthylethynylated 3-deaza-2'-deoxyadenosine (B163854) has been developed that exhibits dual fluorescence emission, which is dependent on the molecular coplanarity. nih.gov Similarly, a 3-(naphthalen-1-ylethynyl)-3-deaza-2'-deoxyguanosine has been synthesized that shows solvatochromic properties. researchgate.net

These fluorescent nucleosides can be converted into their corresponding triphosphates and incorporated into DNA oligonucleotides. The resulting fluorescently labeled DNA can then be used as probes where changes in fluorescence signal indicate alterations in the DNA's environment, such as hybridization to a target sequence or interaction with a protein. nih.govresearchgate.net

| Fluorescent Nucleoside Analogue | Key Feature | Sensing Mechanism | Reference |

|---|---|---|---|

| C3-naphthylethynylated 3-deaza-2'-deoxyadenosine ((3nz)A) | Dual fluorescence emission | Changes in emission wavelength upon hybridization, indicating changes in molecular coplanarity. | nih.gov |

| 3-(naphthalen-1-ylethynyl)-3-deaza-2'-deoxyguanosine (3nzG) | Solvatochromic properties | Recognizes target bases through changes in emission wavelength due to microenvironmental alterations in the DNA minor groove. | researchgate.net |

The environmentally sensitive nature of 3-deaza-fluorescent nucleosides makes them powerful tools for studying the micro-structure of nucleic acids. researchgate.net DNA probes containing these analogues can report on local changes in DNA conformation, hydration, and dynamics. For example, the fluorescence of a C3-naphthylethynylated 3-deaza-2'-deoxyadenosine probe can clearly discriminate a perfectly matched thymine (B56734) base from mismatches on a complementary strand by a distinct change in its emission wavelength. nih.gov

This capability for single-base discrimination is highly valuable for applications such as genotyping and the detection of single-nucleotide polymorphisms (SNPs). researchgate.net The ability of these probes to sense subtle changes in the DNA minor groove provides detailed information about the local environment that is often not accessible with other methods. researchgate.net

In addition to fluorescence, the unique electronic properties of deaza-analogues can be harnessed for electrochemical detection of DNA. By attaching redox-active moieties, such as ferrocene (B1249389) or phenothiazine, to 3-deaza-2'-deoxyuridine triphosphate analogues, it is possible to create electrochemical probes. researchgate.netrsc.orgnih.gov

These redox-labeled triphosphates can be enzymatically incorporated into DNA, resulting in oligonucleotides with a built-in electrochemical reporter. uochb.cz When these probes hybridize to a target sequence, the change in the electrochemical signal of the redox label can be measured, providing a sensitive and specific method for DNA detection. researchgate.netnih.gov This approach offers an alternative to fluorescence-based methods and is well-suited for the development of simple and inexpensive biosensors. researchgate.net

| Redox Label | Principle of Detection | Potential Application | Reference |

|---|---|---|---|

| Ferrocene | Oxidation/reduction of the iron center provides a measurable electrochemical signal. | Electrochemical sensing of DNA hybridization and real-time monitoring of enzymatic DNA synthesis. | researchgate.net |

| Phenothiazine | Exhibits two distinct oxidation signals, allowing for potential multiplexed detection. | Orthogonal redox coding of DNA bases for electrochemical analysis. | rsc.org |

Utilization in In Vitro Selection Techniques (e.g., SELEX)

There is no direct scientific literature available from the search results detailing the use of this compound or its analogues in Systematic Evolution of Ligands by Exponential Enrichment (SELEX) procedures. The success of SELEX is contingent on the ability of a modified deoxynucleoside triphosphate to be efficiently and faithfully incorporated into a growing DNA strand by a DNA polymerase during the amplification steps of the process.

While research on other modified deoxynucleoside triphosphates, such as C5-modified 2'-deoxyuridine (B118206) triphosphates, has shown their utility in expanding the chemical diversity of DNA libraries for the selection of aptamers and DNAzymes, similar studies involving the 3-deaza analogue of 2'-deoxyuridine are not present in the available search results.

Selection of DNAzymes and Aptamers with Expanded Catalytic Repertoire

No published studies were found that describe the successful incorporation of this compound into nucleic acid libraries for the purpose of selecting DNAzymes or aptamers with expanded catalytic capabilities. The modification at the 3-position of the pyrimidine (B1678525) ring, which involves replacing a nitrogen atom with a carbon atom, can alter the hydrogen bonding properties and the electronic distribution of the nucleobase. These changes may affect its recognition and processing by DNA polymerases, which is a critical step for its use in SELEX.

Research on a related purine (B94841) analogue, 3-deaza-2'-deoxyadenosine-5'-O-triphosphate (d3CATP), has indicated that it is not a substrate for E. coli DNA polymerase I or Micrococcus luteus DNA polymerase. Instead, it acts as a competitive inhibitor of E. coli DNA polymerase I with respect to dATP. This finding for the adenine (B156593) analogue suggests that the corresponding 3-deaza-2'-deoxyuridine triphosphate might also face challenges with enzymatic incorporation, potentially explaining the absence of its application in SELEX-based studies.

Without successful enzymatic incorporation, it is not possible to generate the modified DNA libraries necessary for the selection of functional DNA molecules like DNAzymes and aptamers.

Investigating DNA-Protein Interactions and Gene Expression Modulation

The search for literature on the application of this compound in the investigation of DNA-protein interactions and the modulation of gene expression also yielded no specific results. The study of DNA-protein interactions often involves the introduction of modified nucleotides that can act as probes or cross-linking agents. The 3-deaza modification, by altering the chemical properties of the major groove of DNA, could theoretically influence these interactions. However, no studies appear to have utilized this specific analogue for such purposes.

Similarly, there is no evidence in the retrieved search results to suggest that this compound has been used to modulate gene expression. While other nucleoside analogues, such as 5-Aza-2'-deoxycytidine, are known to affect gene expression by inhibiting DNA methylation, there are no corresponding studies reported for the 3-deaza analogue of deoxyuridine.

Future Research Directions and Unexplored Avenues for 3 Deaza 2 Deoxyuridine 5 Triphosphate

Comprehensive Enzymatic Characterization of 3-Deaza-2'-deoxyuridine-5'-triphosphate (B1145008)

A fundamental aspect of harnessing the potential of this compound (3-deaza-dUTP) lies in a thorough understanding of its interactions with DNA polymerases. Future research should focus on a comprehensive enzymatic characterization to determine its viability as a substrate for various DNA polymerases and to elucidate the kinetics of its incorporation into DNA.

Key research questions to be addressed include:

Substrate Efficiency: Systematic screening of a diverse panel of DNA polymerases from different families (e.g., A, B, X, and Y) is necessary to identify enzymes that can efficiently and faithfully incorporate 3-deaza-dUTP. oup.com This would involve both qualitative and quantitative assessments of incorporation.

Kinetic Parameters: Detailed steady-state and pre-steady-state kinetic analyses are crucial to determine the kinetic parameters (Km and kcat) for the incorporation of 3-deaza-dUTP by promising polymerase candidates. springernature.com Comparing these parameters to those of the natural substrate, dTTP, will provide a quantitative measure of the enzyme's efficiency and selectivity. nih.gov

Fidelity of Incorporation: It is imperative to investigate the fidelity of DNA synthesis when 3-deaza-dUTP is used as a substrate. Mismatch incorporation assays can be employed to determine if the presence of the modified nucleotide increases the error rate of the polymerase.

Processivity: Studies should also assess the impact of incorporating 3-deaza-dUMP on the processivity of DNA polymerases. It is important to understand if the polymerase is more likely to dissociate from the DNA template after incorporating the modified nucleotide.

| Parameter | Future Research Goal | Experimental Approach | Expected Outcome |

|---|---|---|---|

| Substrate Efficiency | Identify DNA polymerases capable of incorporating 3-deaza-dUTP. | Primer extension assays with a panel of DNA polymerases. | A list of compatible polymerases for further study. |

| Kinetic Analysis | Quantify the efficiency and affinity of incorporation. | Steady-state and pre-steady-state kinetic assays. springernature.com | Determination of Km, kcat, and catalytic efficiency (kcat/Km). |

| Fidelity | Assess the accuracy of DNA synthesis with 3-deaza-dUTP. | Mismatch extension assays and sequencing of synthesized DNA. | Quantification of error rates compared to natural dNTPs. |

| Processivity | Determine the effect on continuous DNA synthesis. | Single-molecule DNA replication assays. | Understanding the impact on the length of synthesized DNA strands. |

Exploration of Novel Synthetic Routes for Diverse 3-Deaza-Pyrimidine Triphosphate Analogues

The development of efficient and versatile synthetic routes is paramount for the widespread availability and exploration of 3-deaza-pyrimidine triphosphate analogues. Future research in this area should focus on both chemical and enzymatic approaches to generate a diverse library of these modified nucleotides.

Chemical Synthesis:

Novel Phosphorylation Methods: While established methods for nucleoside phosphorylation exist, there is a need to develop novel, high-yield phosphorylation strategies that are tolerant of various functional groups on the pyrimidine (B1678525) ring. nih.govnih.gov This could involve exploring new phosphorylating agents or catalytic systems that minimize side reactions and simplify purification.

Diversity-Oriented Synthesis: A key future direction is the development of diversity-oriented synthetic strategies to create a wide range of 3-deaza-pyrimidine analogues with different substitutions at the C5 and C6 positions of the pyrimidine ring. researchgate.netmdpi.com This would enable the systematic exploration of structure-activity relationships.

Convergent Synthetic Strategies: Exploring convergent synthetic routes, where the modified pyrimidine base is synthesized separately and then coupled to the deoxyribose triphosphate moiety, could offer greater flexibility and efficiency for generating diverse analogues. fiu.edu

Enzymatic Synthesis:

Biocatalytic Cascades: The use of multi-enzyme cascades for the one-pot synthesis of 3-deaza-dUTP from the corresponding nucleoside or even the nucleobase is a promising and environmentally friendly approach. mdpi.com This would involve the identification and engineering of nucleoside kinases and nucleoside monophosphate kinases that can efficiently phosphorylate 3-deaza-2'-deoxyuridine.

Engineered Enzymes: Directed evolution and protein engineering could be employed to create novel kinases with enhanced activity and broader substrate specificity for 3-deazapyrimidine nucleosides and their analogues.

Advanced Structural Studies to Elucidate Molecular Recognition

To fully comprehend the impact of the 3-deaza modification on DNA structure and its interaction with proteins, advanced structural studies are essential. These studies will provide atomic-level insights into the molecular recognition of 3-deaza-2'-deoxyuridine within a biological context.

X-ray Crystallography: Co-crystallization of DNA duplexes containing 3-deaza-2'-deoxyuridine with various DNA polymerases will be crucial to visualize the active site interactions. researchgate.net This will reveal how the enzyme accommodates the modified base and provide a structural basis for the observed enzymatic kinetics.

NMR Spectroscopy: Solution-state NMR spectroscopy can be used to study the structure and dynamics of DNA duplexes containing 3-deaza-2'-deoxyuridine. This will help to understand how the modification affects the local DNA conformation, base pairing stability, and solvent interactions.

Computational Modeling and Molecular Dynamics Simulations: In silico approaches, such as molecular dynamics simulations, can complement experimental studies by providing dynamic insights into the behavior of 3-deaza-dUTP in the active site of DNA polymerases. nih.govnih.gov These simulations can help to predict the substrate compatibility of different polymerases and guide the design of new analogues. core.ac.uk

Development of High-Throughput Methodologies for Modified Nucleic Acid Synthesis

The integration of 3-deaza-dUTP into various biotechnological applications will necessitate the development of high-throughput methods for the synthesis of modified nucleic acids. Future research should focus on adapting and optimizing existing high-throughput technologies for the efficient incorporation of this analogue.

Automated Oligonucleotide Synthesis: The compatibility of 3-deaza-2'-deoxyuridine phosphoramidite (B1245037) with automated solid-phase oligonucleotide synthesizers needs to be thoroughly evaluated and optimized. researchgate.netresearchgate.net This includes assessing coupling efficiencies and the stability of the modified base under standard synthesis and deprotection conditions. nih.gov

High-Throughput Screening Assays: The development of high-throughput screening assays will be essential for rapidly identifying optimal conditions and enzymes for the incorporation of 3-deaza-dUTP. oup.comnih.gov Fluorescence-based assays, for instance, can be used to screen large libraries of mutant polymerases for improved activity with the modified nucleotide. assaygenie.com

Enzymatic DNA Synthesis on Microarrays: Exploring the use of 3-deaza-dUTP in emerging enzymatic DNA synthesis technologies, such as those performed on microarrays, could enable the parallel synthesis of thousands of modified oligonucleotides at a low cost. nih.govrsc.orgrsc.org

Q & A

Q. How is 2'-deoxyuridine-5'-triphosphate (dUTP) utilized in detecting apoptotic cells?

dUTP analogs like 5-bromo-2'-deoxyuridine-5'-triphosphate (Br-dUTP) are incorporated into DNA strand breaks during apoptosis via terminal deoxynucleotidyl transferase (TdT) in TUNEL assays. The incorporated Br-dUTP is detected using anti-bromodeoxyuridine antibodies coupled with fluorescence or colorimetric methods. This requires optimizing enzyme activity (TdT concentration) and antibody specificity to minimize false positives .

Q. What role does dUTP play in PCR applications?

dUTP is included in dNTP mixes (e.g., 10 mM dATP, dCTP, dGTP, and 20 mM dUTP) for uracil-excision cloning. To prevent carryover contamination, uracil-N-glycosylase (UNG) is used to hydrolyze uracil-containing DNA from prior PCR products. Key parameters include maintaining pH 8.5 ± 0.2 and ensuring UNG compatibility with polymerases like Taq .

Q. Why is controlling dUTP levels critical in cell culture studies?

Elevated dUTP pools lead to misincorporation into DNA, causing strand breaks and cell death. Researchers can mitigate this by supplementing cultures with thymidine (to balance nucleotide pools) or using dUTPase-expressing cell lines. Quantify dUTP levels via HPLC or enzymatic assays coupled with radiolabeled substrates .

Advanced Research Questions

Q. What experimental approaches assess the impact of dUTP misincorporation on genomic instability?

- Step 1: Inhibit thymidylate synthase (TS) with drugs like 5-fluorouracil to elevate dUTP levels .

- Step 2: Measure DNA damage using comet assays or γ-H2AX foci quantification.

- Step 3: Correlate results with dUTPase activity (via Western blot or enzymatic activity assays) to identify mechanistic links between dUTP accumulation and genomic instability .

Q. How can modified dUTP analogs be synthesized for real-time monitoring of DNA synthesis?

- Labeling Strategy: Attach europium tris-bipyridine cryptates to dUTP via a linker. This allows fluorescence resonance energy transfer (FRET)-based detection during incorporation by DNA polymerases or terminal transferase.

- Validation: Use time-resolved fluorescence spectroscopy to confirm FRET efficiency and polymerase compatibility (e.g., Klenow fragment or reverse transcriptase) .

Q. What methodologies quantify dUTP's interaction with DNA polymerases under varying conditions?

- Competitive Incorporation Assays: Compare incorporation rates of dUTP and natural dTTP using radiolabeled substrates (e.g., [³H]-dUTP) in primer extension reactions.

- Kinetic Analysis: Calculate and via Michaelis-Menten plots. For example, 7-aryl-7-deazaadenine dNTPs show higher polymerase affinity than dATP, suggesting similar strategies can optimize dUTP analogs .

Q. How do modified dUTP analogs enable electrochemical detection of DNA synthesis?

- Synthesis: Introduce redox-active labels (e.g., ferrocene) to dUTP via acetylene spacers using Sonogashira cross-coupling.

- Application: Monitor incorporation into DNA via cyclic voltammetry. Ferrocene-labeled dUTP exhibits distinct redox potentials (~200 mV shift) when incorporated into DNA vs. free dNTPs, enabling real-time monitoring of polymerization .

Contradiction Analysis and Troubleshooting

Q. How can researchers resolve discrepancies in polymerase efficiency with modified dUTP analogs?

- Issue: Variability in incorporation rates between polymerases (e.g., Taq vs. Klenow).

- Solution: Screen polymerases for compatibility using gel electrophoresis or capillary sequencing. For example, 7-deaza-dGTP improves PCR yield in GC-rich templates by reducing secondary structures, a strategy applicable to dUTP analogs .

Q. Why do some studies report conflicting effects of dUTP accumulation on cell death?

- Key Variables: Cell type-specific dUTPase expression, thymidine salvage pathway activity, and DNA repair capacity.

- Experimental Design: Include controls for dUTPase inhibition (e.g., siRNA knockdown) and measure dUTP/dTTP ratios via LC-MS to standardize conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.